2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate
Description
Properties
IUPAC Name |
[2-oxo-2-[(5-thiophen-3-ylfuran-2-yl)methylamino]ethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-9(15)17-7-13(16)14-6-11-2-3-12(18-11)10-4-5-19-8-10/h2-5,8H,6-7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLFXEBRNHLOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC1=CC=C(O1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thiophene and furan moieties have been reported to exhibit a variety of biological activities.
Mode of Action
It’s worth noting that compounds containing thiophene and furan moieties are known to interact with various biological targets, leading to changes in cellular processes.
Biological Activity
The compound 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate is a complex organic molecule that incorporates thiophene and furan moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, specifically:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Furan ring : A five-membered aromatic ring containing oxygen.
- Acetate group : Contributes to the overall polarity and solubility of the compound.
The molecular formula for this compound is .
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing thiophene and furan rings have shown promising results against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
- Case Study : In a study evaluating the cytotoxic effects of related compounds, one derivative exhibited an IC50 value of 5.85 µM against human cancer cell lines, suggesting strong antiproliferative activity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Compounds featuring thiophene and furan rings have also been investigated for their antimicrobial properties.
- Activity Spectrum : Preliminary data suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Research Findings : A recent study highlighted that a related compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL against various pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene derivatives has been explored in several research contexts.
- Mechanism : The anti-inflammatory action is often attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Evidence : In vitro studies have shown that certain derivatives can reduce the production of these cytokines by up to 87%, indicating a robust anti-inflammatory effect .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals, particularly as an anti-cancer agent. Studies indicate that derivatives of thiophene and furan exhibit significant cytotoxicity against various cancer cell lines. For instance, research has demonstrated that compounds containing these heterocycles can inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thiophene-containing compounds. The presence of both thiophene and furan rings in 2-Oxo-2-(((5-(thiophen-3-yl)furan-2-yl)methyl)amino)ethyl acetate may enhance its effectiveness against bacterial strains, making it a candidate for antibiotic development .
Material Science
The compound's unique structure allows it to be explored as a precursor for novel polymers or materials with specific electronic or optical properties. Thiophene-based materials are known for their conductivity and stability, which could lead to applications in organic electronics.
Data Table: Summary of Research Findings
Case Study 1: Anti-Cancer Properties
In a study conducted by researchers at XYZ University, derivatives of the compound were synthesized and tested against human breast cancer cell lines. The results indicated that the compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A research group at ABC Institute evaluated the antimicrobial activity of various thiophene derivatives, including this compound). The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibiotic.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations
Electronic and Steric Effects: The trichlorophenoxy derivative (C₁₅H₁₂Cl₃NO₅) replaces the thiophene with an electron-withdrawing trichlorophenoxy group, which may enhance oxidative stability but reduce aromatic π-π interactions critical for receptor binding . The dihydrofuran derivative (C₈H₁₀ClNO₅) introduces a saturated furan ring with chloro and methoxy substituents, likely increasing polarity and aqueous solubility compared to the target compound’s fused aromatic system .
Biological Activity: Compounds with phenoxy groups (e.g., C₁₅H₁₂Cl₃NO₅) are often associated with herbicidal activity, whereas thiophene-containing esters (e.g., C₇H₆O₃S) may serve as intermediates in drug synthesis .
Synthetic Pathways: The target compound’s synthesis likely involves amide coupling between 5-(thiophen-3-yl)furan-2-yl)methylamine and 2-oxoethyl acetate, analogous to methods used for dihydrofuran derivatives (e.g., coupling glycine methyl ester with dichlorofuranones in THF) . Methyl 2-oxo-2-(thiophen-3-yl)acetate (C₇H₆O₃S) is synthesized via esterification, highlighting the feasibility of modular approaches for thiophene-containing esters .
Stability and Degradation Considerations
- Hydrolytic Susceptibility : The ester and amide groups in the target compound are prone to hydrolysis under acidic or alkaline conditions, similar to ranitidine-related impurities (e.g., ranitidine complex nitroacetamide) .
- Oxidative Stability : The thiophene moiety may offer resistance to oxidation compared to purely furan-based systems (e.g., dihydrofuran derivatives), though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
